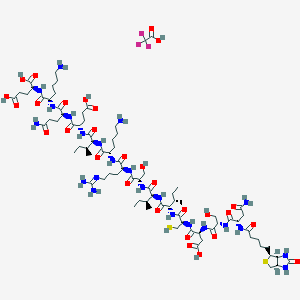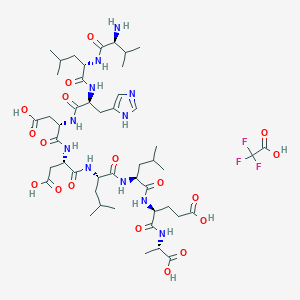
(Thr17)-c-Jun (11-23) Trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Thr17)-c-Jun (11-23) Trifluoroacetate, or simply (Thr17)-c-Jun, is a synthetic peptide derived from the amino acid sequence of the c-Jun N-terminal kinase (JNK). JNK is a member of the mitogen-activated protein kinase (MAPK) family, and is involved in many cellular processes such as cell survival, differentiation, proliferation, and apoptosis. (Thr17)-c-Jun has been extensively studied for its potential applications in scientific research, and has been used in a variety of laboratory experiments.
Applications De Recherche Scientifique
(Thr17)-c-Jun has been used in a variety of scientific research applications, including studies of JNK activation and inhibition, as well as studies of cellular signaling pathways. It has also been used in studies of apoptosis, cell death, and cancer cell growth. In addition, (Thr17)-c-Jun has been used in studies of cell differentiation and proliferation, as well as in studies of gene expression and regulation.
Mécanisme D'action
Target of Action
It’s worth noting that the compound shares a similar structure with pd 123319, a selective angiotensin ii type 2 receptor antagonist
Mode of Action
If we consider its potential similarity to pd 123319, it may act as an antagonist to the angiotensin ii type 2 receptor . This means it could potentially prevent angiotensin II from binding to its receptor, thereby inhibiting the physiological effects of angiotensin II.
Biochemical Pathways
If it does indeed act on the angiotensin ii type 2 receptor, it could potentially influence the renin-angiotensin system, a critical regulator of blood pressure and fluid balance .
Result of Action
If it acts as an antagonist to the angiotensin II type 2 receptor, it could potentially inhibit the physiological effects of angiotensin II, which include vasoconstriction, inflammation, and cell proliferation .
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using (Thr17)-c-Jun in laboratory experiments is that it is a potent and specific inhibitor of JNK, allowing researchers to study the effects of JNK inhibition on various cellular processes. However, there are some limitations to using (Thr17)-c-Jun in laboratory experiments. For example, (Thr17)-c-Jun is relatively expensive, and it is not very stable, so it must be stored and handled carefully. In addition, (Thr17)-c-Jun is not very soluble in aqueous solutions, so it must be dissolved in a suitable solvent before use.
Orientations Futures
The potential future directions for (Thr17)-c-Jun include the development of more potent and specific inhibitors of JNK, as well as the development of novel therapeutic strategies for diseases that are regulated by JNK signaling pathways. In addition, (Thr17)-c-Jun could be used in combination with other compounds to study the effects of multiple signaling pathways on cellular processes. Finally, (Thr17)-c-Jun could be used in combination with gene editing technologies to study the effects of JNK inhibition on gene expression and regulation.
Méthodes De Synthèse
(Thr17)-c-Jun is synthesized using a combination of solid-phase peptide synthesis (SPPS) and Fmoc chemistry. The peptide is synthesized on a polystyrene resin, with Fmoc-amino acids as the building blocks. The peptide is then cleaved from the resin using trifluoroacetic acid (TFA) and purified using reversed-phase high-performance liquid chromatography (RP-HPLC).
Propriétés
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-(carboxymethylamino)-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H88N14O23.C2HF3O2/c1-26(2)18-34(65-47(84)28(5)62-52(89)37(23-44(80)81)66-49(86)32(59)21-43(78)79)53(90)67-36(22-41(60)75)51(88)63-29(6)48(85)71-46(30(7)74)57(94)68-35(20-31-12-9-8-10-13-31)54(91)69-38(19-27(3)4)58(95)72-17-11-14-40(72)56(93)70-39(25-73)55(92)64-33(15-16-42(76)77)50(87)61-24-45(82)83;3-2(4,5)1(6)7/h8-10,12-13,26-30,32-40,46,73-74H,11,14-25,59H2,1-7H3,(H2,60,75)(H,61,87)(H,62,89)(H,63,88)(H,64,92)(H,65,84)(H,66,86)(H,67,90)(H,68,94)(H,69,91)(H,70,93)(H,71,85)(H,76,77)(H,78,79)(H,80,81)(H,82,83);(H,6,7)/t28-,29-,30+,32-,33-,34-,35-,36-,37-,38-,39-,40-,46-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGWQHQCKTXMTJ-GNYVPCMUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)N)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H89F3N14O25 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1463.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Thr17)-c-Jun (11-23) Trifluoroacetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














